molecular formula C19H21N3O2S B3821885 5-ethyl-2-{1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyridine

5-ethyl-2-{1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyridine

Cat. No. B3821885
M. Wt: 355.5 g/mol
InChI Key: JRUZVPFYKGIUQI-UHFFFAOYSA-N
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Description

The compound “5-ethyl-2-{1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyridine” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a pyridine ring, a phenyl group, an ethyl group, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyridine rings suggests that the compound could exhibit aromaticity, which could affect its chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methylsulfonyl group might be susceptible to nucleophilic attack, and the imidazole and pyridine rings might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar sulfonyl group and the nonpolar phenyl and ethyl groups .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its behavior under various conditions. If it’s intended to be a drug, studies could be conducted to determine its efficacy, pharmacokinetics, and safety profile .

properties

IUPAC Name

5-ethyl-2-[3-(2-methylsulfonylethyl)-5-phenylimidazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-15-9-10-17(20-13-15)19-18(16-7-5-4-6-8-16)21-14-22(19)11-12-25(2,23)24/h4-10,13-14H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUZVPFYKGIUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C2=C(N=CN2CCS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-{1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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